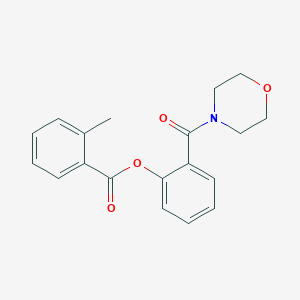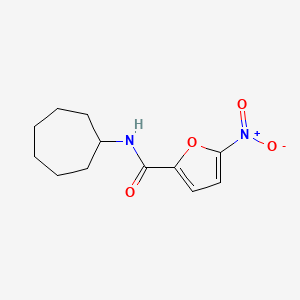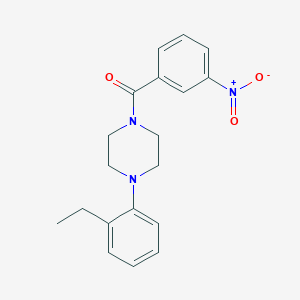
2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate, also known as MMCP, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate in lab experiments is its low toxicity and high specificity for certain enzymes and signaling pathways. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. This compound has been shown to enhance the efficacy of certain chemotherapy drugs in animal models of cancer. Another area of interest is its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by inflammation and oxidative stress. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
2-(4-morpholinylcarbonyl)phenyl 2-methylbenzoate can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-morpholinecarboxamide. The final step involves the reaction of the resulting product with phenyl magnesium bromide.
Eigenschaften
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-2-3-7-15(14)19(22)24-17-9-5-4-8-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHPUOKJCUTMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)


![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)



